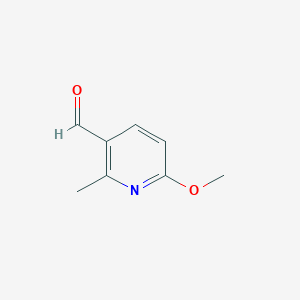










|
REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH3:10])=[N:4][C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.C([Li])CCC.CN([CH:19]=[O:20])C.O.[Cl-].[NH4+]>C1(C)C=CC=CC=1>[CH3:9][O:8][C:5]1[N:4]=[C:3]([CH3:10])[C:2]([CH:19]=[O:20])=[CH:7][CH:6]=1 |f:3.4.5|
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NC(=CC1)OC)C
|
|
Name
|
( 18-1 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
6.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
ammonium chloride water
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The obtained mixture was stirred at the same temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was then added to the reaction solution
|
|
Type
|
STIRRING
|
|
Details
|
The obtained mixture was further stirred for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with diethyl ether (100 mL) three times, and organic layers
|
|
Type
|
WASH
|
|
Details
|
The resultant was washed with water (100 mL) and saturated saline (100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
was then filtrated
|
|
Type
|
CONCENTRATION
|
|
Details
|
followed by vacuum concentration
|
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified by silica gel column chromatography (SiO2 30 g, hexane:ethyl acetate=98:2 to 90:10)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C(=N1)C)C=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 487 mg |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |